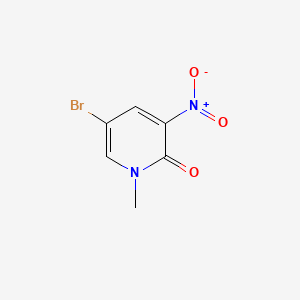

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one

Übersicht

Beschreibung

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound that contains a bromine atom, a methyl group, and a nitro group attached to a pyridinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one typically involves the bromination of 1-methyl-3-nitropyridin-2(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromine atom in 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.

Major Products Formed

Substitution: Products where the bromine atom is replaced by the nucleophile.

Reduction: 5-Amino-1-methyl-3-nitropyridin-2(1H)-one.

Oxidation: 5-Bromo-1-carboxy-3-nitropyridin-2(1H)-one.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It can serve as a probe or a precursor for the synthesis of biologically active molecules.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-1-methyl-3-nitropyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.

5-Iodo-1-methyl-3-nitropyridin-2(1H)-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and its suitability for specific applications.

Biologische Aktivität

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one is a heterocyclic compound with significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.02 g/mol. The compound features a pyridine ring substituted with a bromine atom, a methyl group, and a nitro group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 153888-45-0 |

| Molecular Weight | 233.02 g/mol |

| Molecular Formula | C6H5BrN2O3 |

| LogP | 1.579 |

| PSA | 67.82 Ų |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its structural features, particularly the nitro group which can undergo bioreduction to form reactive intermediates that interact with cellular components.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. The presence of the bromine and nitro groups enhances its ability to interact with DNA or proteins involved in cell proliferation. For instance, it has been investigated for its effects on cell growth inhibition in cancer cell lines, showing promising results in inducing apoptosis at lower concentrations compared to other known agents .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of nitropyridine compounds, including this compound, were effective in inhibiting the growth of various cancer cell lines, suggesting that modifications in the pyridine structure could enhance their biological efficacy .

- Interaction Studies : Molecular docking studies have shown that this compound can bind effectively to specific protein targets involved in cancer progression, such as Bruton's Tyrosine Kinase (BTK). The binding affinity was assessed through computational modeling, indicating potential for drug development targeting BTK-related pathways .

- Synthesis and Characterization : The synthesis of this compound has been achieved through various methods involving nitration and bromination of pyridine precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Biochemical Research : Utilized in studies exploring enzyme inhibition and protein interactions.

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-3-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZQRFZMKHGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680575 | |

| Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153888-45-0 | |

| Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.